Cas no 862135-61-3 (5-bromo-2,3-dihydro-1H-inden-2-ol)
5-bromo-2,3-dihydro-1H-inden-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromoindan-2-ol
- 5-Bromo-2,3-dihydro-
- 5-Bromo-2,3-dihydro-1H-inden-2-ol
- 1H-Inden-2-ol, 5-bromo-2,3-dihydro-
- 5-Bromo-indan-2-ol
- 5-bromo-2-indanol
- KSC493Q4J
- (R)-5-Bromo-2,3-dihydro-
- QYVONEHTDRTAHN-UHFFFAOYSA-N
- FCH1376204
- AB66019
- VZ30080
- AM804431
- SY101935
- AX8160266
- AB0027067
- W8856
- ST24029419
- 5-BROMO-2,3-DIHYDR
- 5-Bromo-2,3-dihydro-1H-inden-2-ol (ACI)
- 5-BROMO-2,3-DIHYDRO-2-HYDROXY-1H-INDENE
- J-517163
- DB-024845
- 862135-61-3
- 1H-Inden-2-ol,5-bromo-2,3-dihydro-
- FS-3071
- CS-0028274
- SCHEMBL13227654
- MFCD12755975
- EN300-317187
- AC-22816
- AKOS015918299
- DTXSID60479854
- 5-bromo-2,3-dihydro-1H-inden-2-ol
-
- MDL: MFCD12755975
- Inchi: 1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2
- InChI Key: QYVONEHTDRTAHN-UHFFFAOYSA-N
- SMILES: BrC1C=C2CC(CC2=CC=1)O
Computed Properties
- Exact Mass: 211.98400
- Monoisotopic Mass: 211.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.617
- Melting Point: 115-117℃
- Boiling Point: 299.6℃ at 760 mmHg
- Flash Point: 135℃
- Refractive Index: 1.644
- PSA: 20.23000
- LogP: 1.90860
- Vapor Pressure: No data available
5-bromo-2,3-dihydro-1H-inden-2-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
5-bromo-2,3-dihydro-1H-inden-2-ol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
5-bromo-2,3-dihydro-1H-inden-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OB469-100mg |
5-bromo-2,3-dihydro-1H-inden-2-ol |
862135-61-3 | 98% | 100mg |
157.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OB469-500mg |
5-bromo-2,3-dihydro-1H-inden-2-ol |
862135-61-3 | 98% | 500mg |
635.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840934-1g |
5-Bromoindan-2-ol |
862135-61-3 | 97% | 1g |
¥677.70 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840934-50mg |
5-Bromoindan-2-ol |
862135-61-3 | 97% | 50mg |
¥67.50 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840934-250mg |
5-Bromoindan-2-ol |
862135-61-3 | 97% | 250mg |
¥200.70 | 2022-09-02 | |
| TRC | B614850-10mg |
5-bromo-2,3-dihydro-1H-inden-2-ol |
862135-61-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B614850-50mg |
5-bromo-2,3-dihydro-1H-inden-2-ol |
862135-61-3 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B614850-100mg |
5-bromo-2,3-dihydro-1H-inden-2-ol |
862135-61-3 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM124027-1g |
5-bromo-2,3-dihydro-1H-inden-2-ol |
862135-61-3 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM124027-5g |
5-bromo-2,3-dihydro-1H-inden-2-ol |
862135-61-3 | 95%+ | 5g |
$*** | 2023-05-29 |
5-bromo-2,3-dihydro-1H-inden-2-ol Production Method
Production Method 1
Production Method 2
2.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 7 d, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
Production Method 3
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
5-bromo-2,3-dihydro-1H-inden-2-ol Raw materials
5-bromo-2,3-dihydro-1H-inden-2-ol Preparation Products
5-bromo-2,3-dihydro-1H-inden-2-ol Suppliers
5-bromo-2,3-dihydro-1H-inden-2-ol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-bromo-2,3-dihydro-1H-inden-2-ol
5-Bromo-2,3-Dihydro-1H-Inden-2-Ol: A Comprehensive Overview
5-Bromo-2,3-dihydro-1H-inden-2-ol (CAS No. 862135-61-3) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also known as 5-bromoindenol, is a derivative of indenol, which is a bicyclic aromatic alcohol. The presence of the bromine atom at the 5-position introduces unique electronic and structural properties that make it valuable in both academic research and industrial applications.
The molecular structure of 5-bromo-2,3-dihydro-1H-inden-2-ol consists of a fused bicyclic system comprising a benzene ring and a dihydroindene moiety. The hydroxyl group (-OH) is located at the 2-position of the dihydroindene ring, while the bromine atom is positioned at the 5-position of the benzene ring. This arrangement imparts antioxidant properties to the molecule, making it useful in protecting materials from oxidative degradation. Recent studies have highlighted its potential as an anticancer agent, where its ability to induce oxidative stress in cancer cells has shown promising results.
One of the most notable applications of 5-bromoindenol is in the field of polymer chemistry. Researchers have demonstrated that this compound can serve as a building block for synthesizing advanced polymers with tailored electronic and mechanical properties. For instance, its incorporation into polymeric materials has been shown to enhance their thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices.
In addition to its polymer-related applications, 5-bromoindenol has also found use in pharmaceutical research. Its ability to act as a chiral catalyst in asymmetric synthesis reactions has been extensively studied. Recent advancements in this area have led to the development of novel chiral catalysts based on 5-bromoindenol, which are highly efficient in producing enantiomerically enriched compounds—a critical requirement in drug discovery and development.
The synthesis of 5-bromoindenol involves a multi-step process that typically starts with the bromination of indenol derivatives. Recent breakthroughs in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production. For example, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to achieve high yields while minimizing by-products.
From an environmental perspective, 5-bromoindenol has been explored as a potential candidate for use in biodegradable materials. Its ability to undergo enzymatic degradation under specific conditions suggests that it could play a role in reducing plastic waste and promoting sustainable practices. Ongoing research is focused on optimizing its degradation pathways to enhance its biodegradability further.
In conclusion, 5-bromoindenol (CAS No. 862135-61-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool in polymer chemistry, pharmaceutical research, and environmental science. As ongoing research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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